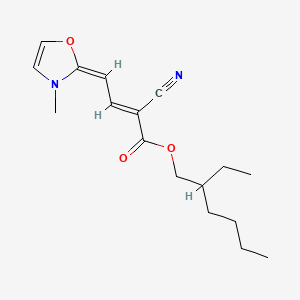
2-Ethylhexyl alpha-cyano-4-(3-methyloxazolin-2-ylidene)crotonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylhexyl alpha-cyano-4-(3-methyloxazolin-2-ylidene)crotonate, also known as this compound, is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Ethylhexyl alpha-cyano-4-(3-methyloxazolin-2-ylidene)crotonate, with the CAS number 143269-64-1, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their diverse applications in pharmaceuticals and agriculture. Understanding its biological activity is crucial for exploring its therapeutic potential and safety.
- Molecular Formula : C17H26N2O3
- Molar Mass : 306.4 g/mol
- Synonyms : 2-Ethylhexyl α-cyano-4-(3-methyl-2-oxazolidinylidene)crotonate
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial, cytotoxic, and potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to 2-Ethylhexyl alpha-cyano derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi effectively. The disc diffusion method is commonly employed to assess the antibacterial and antifungal activities of these compounds.
Cytotoxicity
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving brine shrimp (Artemia salina), the cytotoxicity of related compounds was evaluated, revealing varying levels of toxicity that could inform further research into the safety and therapeutic index of 2-Ethylhexyl alpha-cyano derivatives.
| Compound | LC50 (µg/ml) |
|---|---|
| Ethyl acetate extract | 14.61 |
| Compound 1 (similar structure) | 9.19 |
| Compound 2 (similar structure) | 15.55 |
Case Studies
- Antimicrobial Efficacy : A study published in PubMed examined the antimicrobial properties of various ethyl hexyl derivatives, including this compound, demonstrating promising results against gram-positive and gram-negative bacteria.
- Cytotoxic Assessment : In another study, the cytotoxic effects on human cell lines were evaluated, showing that while some derivatives exhibited significant cytotoxicity, others remained within safe limits, indicating a need for further investigation into their therapeutic applications.
科学研究应用
Pharmaceutical Applications
2-Ethylhexyl alpha-cyano-4-(3-methyloxazolin-2-ylidene)crotonate has shown promise in pharmaceutical applications, particularly as a precursor in the synthesis of bioactive compounds. Its structural characteristics allow for modifications that can lead to enhanced pharmacological properties.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from 2-Ethylhexyl alpha-cyano derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The National Cancer Institute's protocols were utilized to evaluate the efficacy of these compounds, revealing IC50 values that suggest potential for further development as anticancer agents .
Agricultural Applications
In agriculture, this compound has been explored for its potential use as a pesticide or herbicide. Its ability to interact with biological systems makes it suitable for developing agrochemicals that can target specific pests or diseases affecting crops.
Research Findings:
Studies have demonstrated that formulations containing 2-Ethylhexyl alpha-cyano derivatives can effectively reduce pest populations while minimizing harm to beneficial organisms. These findings highlight the compound's potential role in integrated pest management strategies.
Materials Science
The unique properties of this compound also lend themselves to applications in materials science, particularly in the development of polymers and coatings.
Polymer Development:
Research has indicated that incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. This is particularly useful in applications requiring durable and heat-resistant materials.
Comparative Analysis Table
属性
IUPAC Name |
2-ethylhexyl (E,4E)-2-cyano-4-(3-methyl-1,3-oxazol-2-ylidene)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-4-6-7-14(5-2)13-22-17(20)15(12-18)8-9-16-19(3)10-11-21-16/h8-11,14H,4-7,13H2,1-3H3/b15-8+,16-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIJMYJVMYRODU-BVXMOGEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=CC=C1N(C=CO1)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C(=C/C=C/1\N(C=CO1)C)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













